Cycloheptyl isocyanate
Overview
Description
Cycloheptyl isocyanate is an organic compound with the molecular formula C8H13NO. It is a member of the isocyanate family, characterized by the functional group -N=C=O. This compound is used in various chemical reactions and industrial applications due to its reactivity and unique properties.
Mechanism of Action
Target of Action
Isocyanates, in general, are known to react with compounds containing active hydrogen atoms, such as water, alcohols, and amines .
Mode of Action
Isocyanates typically react with compounds containing active hydrogen atoms to form urethane or urea linkages . This reaction is often used in the production of polyurethane materials .
Pharmacokinetics
It’s known that isocyanates can be absorbed through the skin and respiratory tract, and they can cause sensitization and irritation .
Result of Action
Exposure to isocyanates can lead to respiratory sensitization, skin irritation, and eye irritation .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Cycloheptyl isocyanate. For instance, it’s known that isocyanates can form explosive mixtures with air when heated . Also, their vapors are heavier than air and may spread along floors, potentially leading to hazardous conditions .
Preparation Methods
Cycloheptyl isocyanate can be synthesized through several methods. One common method involves the reaction of cycloheptylamine with phosgene. The process typically includes the following steps:
Cycloheptylamine and Toluene Solvent: Cycloheptylamine is mixed with toluene solvent in a reaction kettle and heated to 80-95°C.
Addition of Hydrochloric Acid: Liquid hydrochloric acid is added to the mixture over 2.5-3 hours, maintaining a pH of 3-7.
Distillation and Dehydration: The mixture is heated, distilled, and dehydrated.
Reaction with Triphosgene: The product salt and toluene solvent are transferred to an esterification kettle, and triphosgene is added at 95-115°C.
Purging with Nitrogen: The reaction is carried out for 0.5 hours under heat preservation, followed by nitrogen purging for 0.5 to 2.5 hours.
Reduced Pressure Rectification: The final step involves reduced pressure rectification to recover the toluene solvent and produce this compound.
Chemical Reactions Analysis
Cycloheptyl isocyanate undergoes various chemical reactions, including:
Reaction with Alcohols: Forms urethanes (carbamates) when reacted with alcohols.
Reaction with Amines: Produces ureas.
Hydrolysis: Reacts with water to form amines and carbon dioxide.
Polymerization: Can be used in the production of polyurethanes when reacted with polyols.
Common reagents used in these reactions include alcohols, amines, and water. The major products formed are urethanes, ureas, and polyurethanes .
Scientific Research Applications
Cycloheptyl isocyanate has several applications in scientific research and industry:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Employed in the modification of biomolecules and the synthesis of bioactive compounds.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of coatings, adhesives, and foams.
Comparison with Similar Compounds
Cycloheptyl isocyanate can be compared with other isocyanates such as cyclohexyl isocyanate and phenyl isocyanate:
Cyclohexyl Isocyanate: Similar in structure but with a six-membered ring instead of a seven-membered ring. It has similar reactivity and applications.
Phenyl Isocyanate: Contains an aromatic ring, making it more stable and less reactive compared to this compound.
The uniqueness of this compound lies in its seven-membered ring structure, which imparts different steric and electronic properties compared to its six-membered and aromatic counterparts .
Properties
IUPAC Name |
isocyanatocycloheptane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c10-7-9-8-5-3-1-2-4-6-8/h8H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCNLHDHXQVZQAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)N=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80391746 | |
Record name | Cycloheptyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80391746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4747-68-6 | |
Record name | Cycloheptyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80391746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cycloheptyl isocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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